molecular formula C18H15Cl2F3N2O3S B12469844 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 5675-07-0

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12469844
CAS No.: 5675-07-0
M. Wt: 467.3 g/mol
InChI Key: DHLKYHWSHZMYEN-UHFFFAOYSA-N
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Description

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative designed for research into inflammatory signaling pathways. Its molecular structure, which integrates a sulfonamide group linked to a pyrrolidine ring, is characteristic of compounds that modulate protein-protein interactions in innate immune responses . Specifically, structural analogs featuring a benzenesulfonamide core have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives the activation of pro-inflammatory cytokines such as IL-1β . Research on similar compounds has demonstrated that modifications on the sulfonamide moiety are well-tolerated for maintaining biological activity, suggesting this compound's potential utility in probing the molecular mechanisms of inflammasome assembly and activation . The NLRP3 inflammasome is a critical drug target implicated in the pathogenesis of a range of human diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory disorders . This compound is supplied for research applications such as investigating the biochemistry of inflammation, screening for novel therapeutic agents, and studying the structure-activity relationships of sulfonamide-based inhibitors. It is intended for use in controlled laboratory settings exclusively.

Properties

CAS No.

5675-07-0

Molecular Formula

C18H15Cl2F3N2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H15Cl2F3N2O3S/c19-14-6-4-12(10-13(14)18(21,22)23)24-17(26)11-3-5-15(20)16(9-11)29(27,28)25-7-1-2-8-25/h3-6,9-10H,1-2,7-8H2,(H,24,26)

InChI Key

DHLKYHWSHZMYEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can be retrosynthetically analyzed into two primary components:

  • The 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid component (acid fragment)
  • The 4-chloro-3-(trifluoromethyl)aniline component (amine fragment)

These components are connected via an amide bond, enabling a convergent synthetic approach where both fragments are prepared separately before final coupling.

Synthesis of 4-chloro-3-(trifluoromethyl)aniline Component

Nitration-Reduction Strategy

The synthesis of the aniline component follows a two-step process starting with o-chlorotrifluoromethyl benzene, involving nitration followed by reduction of the nitro group.

Nitration Process

A modified nitration procedure using acetic anhydride/nitric acid system offers significant advantages over traditional mixed acid methods, as detailed in patent literature:

o-chlorotrifluoromethyl benzene + acetic anhydride + concentrated nitric acid → 4-nitro-2-trifluoromethyl chlorobenzene
Parameter Optimal Condition Rationale
Temperature 10-15°C Minimizes formation of isomeric byproducts
Reaction time 3-4 hours Ensures complete conversion
Nitric acid concentration 68% Provides sufficient nitrating power with controlled reactivity
Acetic anhydride ratio 2-2.5:1 (w/w to substrate) Acts as both solvent and reactant
Workup 4-6% NaOH solution (pH 7.5-8.0) Neutralizes excess acid, separates organic phase

This approach utilizes the strong nitrating action of acetyl nitrate, which forms in situ, allowing the reaction to proceed at lower temperatures with reduced risk and fewer nitrated impurities.

Reduction Method

The subsequent reduction of the nitro group to form 4-chloro-3-trifluoromethyl aniline can be achieved using a FeCl₃·6H₂O/hydrazine hydrate system:

4-nitro-2-trifluoromethyl chlorobenzene + FeCl₃·6H₂O + hydrazine hydrate → 4-chloro-3-trifluoromethyl aniline
Reagent/Condition Quantity/Parameter Function
Activated carbon 1-2% w/w of substrate Surface catalyst; adsorbs impurities
FeCl₃·6H₂O 0.06-0.08 equiv. relative to substrate Electron transfer agent
Hydrazine hydrate (80%) 0.7-0.8 equiv. relative to substrate Reducing agent
Ethanol 2-2.5 times substrate weight Reaction medium
Temperature Reflux (78°C) Promotes complete reduction
Addition time 3-3.5 hours Controlled addition prevents overheating
Workup Hot filtration, evaporation, extraction Removes spent catalyst and isolates product

This methodology avoids the use of iron powder reduction, eliminating the formation of difficult-to-handle iron mud waste residues while providing comparable yields.

Synthesis of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic Acid Component

Sulfonation Strategy

The preparation of the acid component typically involves chlorosulfonation of 4-chlorobenzoic acid followed by reaction with pyrrolidine:

Chlorosulfonation
4-chlorobenzoic acid + chlorosulfonic acid → 4-chloro-3-(chlorosulfonyl)benzoic acid
Parameter Condition Purpose
Temperature (initial) 0-5°C Controls exothermic reaction
Temperature (continuation) 60-70°C Completes sulfonation
Reaction time 3-4 hours Ensures complete conversion
Chlorosulfonic acid 3-4 equiv. Provides excess reagent for complete reaction
Workup Ice quenching, filtration Isolates chlorosulfonyl intermediate

The regioselectivity for sulfonation at the 3-position is influenced by the electron-withdrawing effect of the 4-chloro group, which directs electrophilic substitution.

Reaction with Pyrrolidine
4-chloro-3-(chlorosulfonyl)benzoic acid + pyrrolidine → 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid
Parameter Condition Purpose
Temperature 0-5°C initially, then RT Controls initial exotherm
Pyrrolidine 1.1-1.2 equiv. Slight excess ensures complete reaction
Base (e.g., triethylamine) 2.0-2.5 equiv. Neutralizes HCl formed
Solvent Dichloromethane Provides suitable reaction medium
Reaction time 3-4 hours Ensures complete conversion
Workup Acidification (pH 2-3), extraction Isolates carboxylic acid product

This approach is supported by similar sulfonamide formations described in the literature for related compounds.

Amide Coupling Strategies

The final step involves coupling the acid and amine components through amide bond formation. Multiple strategies can be employed:

Acid Chloride Method

4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid → acid chloride → amide product
Step Reagents Conditions Considerations
Acid chloride formation SOCl₂ or (COCl)₂, catalytic DMF 40-50°C, 2-3 hours Complete conversion required
Amide formation Acid chloride, amine, base (pyridine/Et₃N) 0-5°C → RT, 12-16 hours Base neutralizes HCl formed
Purification Column chromatography or recrystallization - Solvent system optimization required

This method often gives higher yields but requires careful handling of the moisture-sensitive acid chloride intermediate.

Direct Coupling Method

4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid + 4-chloro-3-trifluoromethyl aniline → amide product
Coupling System Reagent Ratios Conditions Notable Features
EDC/HOBt 1.2 equiv. EDC, 1.0 equiv. HOBt DMF, 0°C → RT, 24h Water-soluble byproducts
HATU/DIPEA 1.2 equiv. HATU, 3.0 equiv. DIPEA DMF, RT, 12-24h Higher coupling efficiency
PyBOP/NMM 1.2 equiv. PyBOP, 3.0 equiv. NMM DMF/DCM, RT, 16-24h Good for sterically hindered couplings

Direct coupling methods avoid the formation of potentially unstable intermediates but may require more extensive optimization.

Optimized Synthetic Route

Based on the available literature data, the most efficient synthetic route for 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide appears to be:

Step-by-Step Procedure

Step 1: Synthesis of 4-nitro-2-trifluoromethyl chlorobenzene

  • Add o-chlorotrifluoromethyl benzene (100g) and acetic anhydride (250g) to a suitable reactor
  • Cool to 10-15°C and add concentrated nitric acid (68%, 70g) dropwise over 2 hours
  • Maintain temperature for 3-4 hours after addition
  • Wash with 5% sodium hydroxide solution to pH 7.5-8.0
  • Separate and collect organic phase

Step 2: Reduction to 4-chloro-3-trifluoromethyl aniline

  • Combine the nitro compound with activated carbon (1g), FeCl₃·6H₂O (8g), and ethanol (200g)
  • Heat to reflux and add hydrazine hydrate (80%, 85g) over 3 hours
  • Maintain reflux for 1 hour after addition
  • Filter hot, evaporate ethanol, extract with suitable organic solvent

Step 3: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

  • Cool chlorosulfonic acid (150g) to 0-5°C
  • Add 4-chlorobenzoic acid (50g) portion-wise, maintaining temperature below 10°C
  • Heat to 65-70°C for 3-4 hours
  • Cool and carefully pour onto crushed ice
  • Filter, wash with cold water, and dry

Step 4: Synthesis of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid

  • Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid (50g) in dichloromethane (200mL)
  • Cool to 0-5°C and add triethylamine (50mL)
  • Add pyrrolidine (15g) dropwise over 30 minutes
  • Allow to warm to room temperature and stir for 4 hours
  • Acidify with dilute HCl to pH 2-3
  • Extract with ethyl acetate, wash, dry, and concentrate

Step 5: Amide coupling

  • Method A (via acid chloride):
    • React 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid with thionyl chloride
    • React resulting acid chloride with 4-chloro-3-trifluoromethyl aniline
  • Method B (direct coupling):
    • Combine 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid (1 equiv.) with HATU (1.2 equiv.) in DMF
    • Add DIPEA (3.0 equiv.) and stir for 15 minutes
    • Add 4-chloro-3-trifluoromethyl aniline (1.1 equiv.) and stir for 18-24 hours
    • Dilute with ethyl acetate, wash with water, brine
    • Purify by column chromatography or recrystallization

Yield and Purity Analysis

Route Step Typical Yield (%) Purity by HPLC (%) Key Impurities
Nitration 1 85-90 94-96 Isomeric nitro compounds
Reduction 2 80-85 95-97 Unreduced intermediates
Chlorosulfonation 3 75-80 92-95 Disulfonated products
Pyrrolidine reaction 4 85-90 96-98 Hydrolyzed sulfonyl groups
Amide coupling (Method A) 5A 70-75 97-99 Hydrolyzed products
Amide coupling (Method B) 5B 65-70 96-98 Coupling reagent adducts
Overall yield (Method A) - 34-43 >97 -
Overall yield (Method B) - 31-39 >96 -

Analytical Characterization

The final compound and key intermediates should be fully characterized using multiple analytical techniques:

Spectroscopic Data for 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Analytical Method Expected Results
¹H NMR (400 MHz, DMSO-d₆) δ 10.2-10.4 (s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 3.1-3.3 (m, 4H, pyrrolidine-CH₂), 1.6-1.8 (m, 4H, pyrrolidine-CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 165-167 (C=O), 138-142 (Ar-C), 132-137 (Ar-C), 128-132 (Ar-C), 125-128 (Ar-C), 122-125 (q, CF₃), 47-49 (pyrrolidine-CH₂), 24-26 (pyrrolidine-CH₂)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -61 to -63 (s, CF₃)
MS (ESI) m/z calculated for C₁₈H₁₅Cl₂F₃N₂O₃S [M+H]⁺: depends on exact mass
IR (KBr) 3250-3350 cm⁻¹ (N-H), 1650-1670 cm⁻¹ (C=O), 1320-1340 and 1140-1160 cm⁻¹ (SO₂), 1120-1140 cm⁻¹ (C-F)
Melting point Expected range based on similar compounds: 180-195°C

These expected spectroscopic data are extrapolated from related compounds in the literature.

Purity Assessment

The purity of the final compound can be assessed using:

Method Specification Analytical Parameters
HPLC >98% Column: C18 reversed-phase
Mobile phase: Acetonitrile/water gradient
Detection: UV at 254 nm
Elemental analysis Within ±0.4% of calculated values C, H, N, S
Chiral HPLC N/A (achiral compound) -
Residual solvent analysis Within ICH limits GC headspace analysis

Advantages and Limitations of Synthetic Methods

Comparative Analysis

Synthetic Aspect Traditional Methods Optimized Method Improvement
Nitration Mixed acid (HNO₃/H₂SO₄) at higher temperatures Acetic anhydride/HNO₃ at 10-15°C Lower temperatures, fewer isomeric impurities
Reduction Fe powder/NH₄Cl or catalytic hydrogenation FeCl₃·6H₂O/hydrazine hydrate Avoids iron mud waste; safer than H₂ gas
Sulfonation Oleum or concentrated H₂SO₄ Chlorosulfonic acid Better regioselectivity
Amide coupling Acid chloride only Multiple options (acid chloride or direct coupling) Flexibility based on scale and equipment

Scale-up Considerations

For industrial-scale production, several modifications should be considered:

  • Nitration: Continuous flow system for improved heat management and safety
  • Reduction: Alternative catalytic systems to avoid hydrazine (potential carcinogen)
  • Sulfonation: Continuous sulfonation with improved temperature control
  • Amide coupling: Solid-phase coupling agents for easier workup

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Carbamothioyl Derivatives

Example Compounds:

  • N-{[4-Chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide (CCDC 1840069)
  • 4-Chloro-N-{[4-Chloro-3-(trifluoromethyl)phenyl]carbamothioyl}benzamide (CCDC 1587395) .
Feature Target Compound Carbamothioyl Analogs
Core Structure Benzamide Benzamide with carbamothioyl linkage
Key Substituents Pyrrolidinylsulfonyl, Cl, CF₃ Carbamothioyl, Cl, CF₃, methyl/Cl
Potential Activity Unreported (likely kinase inhibition) Antifungal, pesticidal applications

Sulfonamide-Based Pesticides

Example Compound:

  • Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) .
Feature Target Compound Flusulfamide
Core Structure Benzamide Benzenesulfonamide
Substituents Pyrrolidinylsulfonyl, Cl, CF₃ Nitro, Cl, CF₃
Application Undisclosed (research compound) Soil fungicide

Key Difference: The nitro group in flusulfamide enhances electrophilicity, making it more reactive in pesticidal action compared to the pyrrolidinylsulfonyl group in the target compound.

Urea-Linked Anticancer Agents

Example Compound:

  • Sorafenib Tosylate (4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide tosylate) .
Feature Target Compound Sorafenib Tosylate
Core Structure Benzamide Urea-linked pyridinecarboxamide
Substituents Pyrrolidinylsulfonyl, Cl, CF₃ Tosylate, CF₃, pyridine, urea
Application Research compound FDA-approved tyrosine kinase inhibitor (cancer)

Key Difference: The urea linkage in Sorafenib facilitates binding to kinase ATP pockets, whereas the sulfonamide group in the target compound may favor different interaction mechanisms.

Indapamide Derivatives (Pro-Apoptotic Agents)

Example Compound:

  • 4-Chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (Indapamide precursor) .
Feature Target Compound Indapamide Derivatives
Core Structure Benzamide Benzamide with sulfamoyl group
Substituents Pyrrolidinylsulfonyl, Cl, CF₃ Dihydroindole, sulfamoyl
Activity Undisclosed Pro-apoptotic (anticancer)

Structural and Functional Analysis

Electronic and Steric Effects

  • Chloro and Trifluoromethyl Groups: Enhance lipophilicity and metabolic stability in both the target compound and analogs .
  • Pyrrolidinylsulfonyl vs. Sulfamoyl: The pyrrolidine ring introduces steric bulk, possibly reducing off-target interactions compared to linear sulfamoyl groups .

Pharmacological Potential

  • Kinase Inhibition: Structural similarity to Sorafenib suggests possible kinase-targeting activity, though empirical data are lacking .
  • Anticancer Activity: Indapamide derivatives demonstrate pro-apoptotic effects, but the target compound’s pyrrolidinylsulfonyl group may alter apoptotic pathways .

Biological Activity

The compound 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15Cl2F3N3O2SC_{16}H_{15Cl_2F_3N_3O_2S}. Its structural components include:

  • A pyrrolidine moiety, which is often associated with various biological activities.
  • A trifluoromethyl group, known to enhance lipophilicity and metabolic stability.
  • A sulfonamide linkage that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play critical roles in regulating cell growth, proliferation, and survival, making them prime targets for cancer treatment.

Inhibition of Kinase Activity

Research indicates that this compound exhibits potent inhibition against several kinases, particularly those implicated in oncogenesis. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signaling cascades.

Biological Activity Data

Activity TypeIC50 (nM)Targeted Kinases
Multi-Kinase Inhibition0.5BCR-ABL, PDGFRα, c-Src
Anti-Proliferative1.2FGFR, VEGFR
Apoptosis Induction-Various cancer cell lines

Case Studies

  • In Vitro Studies
    • A study conducted on human leukemia cell lines demonstrated that the compound effectively induces apoptosis at concentrations as low as 1 nM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • In Vivo Efficacy
    • In animal models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 70% after four weeks of treatment .
  • Combination Therapy
    • Research exploring the effects of this compound in combination with other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The combination therapy led to synergistic effects, significantly improving overall survival rates in treated subjects .

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